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Cimigenol-3-O-beta-D-xylpyranoside

Cat. No.: B10818261
M. Wt: 620.8 g/mol
InChI Key: BTPYUWOBZFGKAI-DRIGOKKWSA-N
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Description

Botanical Origin and Species-Specific Distribution

The presence of Cimigenol-3-O-beta-D-xylopyranoside is characteristic of certain plant genera, most notably Actaea and Cimicifuga.

Occurrence in Actaea racemosa and Cimicifuga Species

Cimigenol-3-O-beta-D-xylopyranoside is a known constituent of Actaea racemosa, commonly known as black cohosh, where it is found in the rhizomes. nih.govfigshare.comebi.ac.uk It is considered one of the major triterpenoid (B12794562) classes in this species. nih.gov In Actaea racemosa, this compound is one of the most abundant triterpenoids, alongside cimigenol-3-O-α-L-arabinopyranoside. nih.govmdpi.com The compound has also been identified in other Cimicifuga species, including Cimicifuga dahurica and Cimicifuga foetida. nih.govnih.gov

Identification in Related Plant Genera

Beyond the well-documented presence in Actaea and Cimicifuga, Cimigenol-3-O-beta-D-xylopyranoside has been reported in other related plant genera. These include Actaea europaea and has been extracted from the rhizome of Beesia calthifolia. nih.govadooq.com Its presence has also been noted in Actaea pachypoda.

Advanced Isolation and Purification Techniques

The extraction and purification of Cimigenol-3-O-beta-D-xylopyranoside from its botanical sources involve a multi-step process that leverages the compound's physicochemical properties.

Solvent-Based Extraction Strategies

The initial step in isolating Cimigenol-3-O-beta-D-xylopyranoside typically involves solvent extraction from the dried and ground plant material, usually the rhizomes. ebi.ac.uk Methanolic extraction is a commonly cited method. ebi.ac.uk The samples, often dissolved in chloroform, are prepared for further purification steps. The solubility of Cimigenol-3-O-beta-D-xylopyranoside has been noted as ≥6.91mg/mL in ethanol (B145695) with the aid of ultrasonication and warming. raybiotech.com

Chromatographic Separation Protocols

Following initial extraction, various chromatographic techniques are essential for the separation and purification of Cimigenol-3-O-beta-D-xylopyranoside from the complex mixture of plant metabolites.

Column chromatography is a principal method used in the purification process. mdpi.com Techniques such as Sephadex LH-20 column chromatography are employed to separate fractions of the initial extract. mdpi.com For instance, a dichloromethane-acetone solvent system can be used as the mobile phase in this process. mdpi.com Further purification is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), with isocratic elution systems like water-acetonitrile being utilized to yield the pure compound. mdpi.com The purity of the final product is often assessed using methods like HPLC-DAD or HPLC-ELSD. phytopurify.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H56O9 B10818261 Cimigenol-3-O-beta-D-xylpyranoside

Properties

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25?,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

BTPYUWOBZFGKAI-DRIGOKKWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3(C1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Cimigenol 3 O Beta D Xylpyranoside

Advanced Isolation and Purification Techniques

Chromatographic Separation Protocols

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a critical technique for the purification and analysis of Cimigenol-3-O-beta-D-xylopyranoside from crude plant extracts or semi-purified fractions. nih.gov This chromatographic method offers high resolution and sensitivity, making it ideal for separating complex mixtures of structurally similar triterpene glycosides found in Actaea species. nih.govmdpi.com

In the context of isolating Cimigenol-3-O-beta-D-xylopyranoside, HPLC is typically used as a final purification step. After initial fractionation of the rhizome extract, the fractions containing triterpene glycosides are subjected to preparative or semi-preparative HPLC. nih.gov

Detailed Research Findings: In a typical HPLC-guided isolation process, a C18 reversed-phase column is often employed. researchgate.net The mobile phase usually consists of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov This gradient elution, where the concentration of the organic solvent is increased over time, allows for the sequential separation of compounds based on their polarity. researchgate.net

For example, a study on the chemical constituents of Actaea species utilized HPLC analysis with a gradient of acetonitrile and water to profile the compounds. nih.gov In the isolation of related cycloartane (B1207475) glycosides from Actaea racemosa, HPLC was a key method mentioned for purification. nih.gov The detection of the compound during the HPLC run is commonly achieved using a UV detector or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for non-chromophoric compounds. More advanced hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) can also be used to guide the isolation by providing real-time mass data of the eluting compounds, facilitating the identification of the target molecule. researchgate.net The purity of the final isolated compound is often confirmed by analytical HPLC, with standards showing a purity of ≥98%. sigmaaldrich.com

The table below summarizes the typical parameters used in HPLC for the analysis and isolation of compounds like Cimigenol-3-O-beta-D-xylopyranoside.

ParameterDescriptionCommonly Used
Stationary Phase (Column)The solid material inside the column that separates the analytes.Reversed-Phase C18
Mobile PhaseThe solvent that moves the analytes through the column.Gradient of Water and Acetonitrile/Methanol
Flow RateThe speed at which the mobile phase passes through the column.1.0 mL/min (analytical)
DetectionThe method used to visualize the separated analytes as they elute.UV, ELSD, Mass Spectrometry (MS)
ModeThe scale of the chromatography.Analytical or Preparative

Structural Elucidation and Analytical Characterization of Cimigenol 3 O Beta D Xylpyranoside

Spectroscopic Methodologies for Structural Confirmation

The precise arrangement of atoms and functional groups within Cimigenol-3-O-beta-D-xylopyranoside has been meticulously pieced together using a suite of spectroscopic techniques. These methods provide a detailed roadmap of the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of Cimigenol-3-O-beta-D-xylopyranoside, providing unparalleled insight into the carbon-hydrogen framework. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum reveals the chemical environment of each proton, while the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Specific chemical shifts in the ¹³C NMR spectrum are indicative of the triterpenoid (B12794562) aglycone and the xylose sugar moiety. For instance, the anomeric carbon of the β-D-xylopyranoside is a key indicator of the sugar's configuration.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) experiments identify proton-proton couplings within the same spin system, helping to trace out the structure of the aglycone and the sugar ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting the individual spin systems and, crucially, for determining the linkage point of the xylose sugar to the cimigenol (B190795) aglycone.

Table 1: ¹³C NMR Chemical Shift Data for Cimigenol-3-O-beta-D-xylopyranoside

AtomChemical Shift (δ) ppm
Aglycone (Cimigenol)
C-388.9
C-952.3
C-1578.1
C-1683.9
C-2372.1
C-2485.2
C-2572.9
Xylose Moiety
C-1'106.8
C-2'75.1
C-3'78.1
C-4'71.2
C-5'67.0

Note: The data presented is based on published literature and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of Cimigenol-3-O-beta-D-xylopyranoside. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly employed for the analysis of triterpenoid glycosides. chemicalbook.com ESI-MS analysis of Cimigenol-3-O-beta-D-xylopyranoside typically reveals a pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺, which confirms the molecular weight of 620.8 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. The fragmentation pattern can reveal the loss of the xylose sugar moiety (a neutral loss of 132 Da), providing evidence for the glycosidic nature of the compound and helping to distinguish it from other triterpenoid structures.

Vibrational Spectroscopy (IR) Applications

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of Cimigenol-3-O-beta-D-xylopyranoside is expected to show characteristic absorption bands corresponding to hydroxyl (-OH) groups, C-H stretches of methyl and methylene (B1212753) groups, and C-O ether linkages, which are all integral parts of its triterpenoid and sugar structure.

Electronic Absorption Spectroscopy (UV) Relevance

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule. Triterpenoid glycosides like Cimigenol-3-O-beta-D-xylopyranoside generally lack extensive chromophores, resulting in weak UV absorption, typically in the lower UV range (around 203-210 nm). nih.gov This characteristic is often exploited in HPLC analysis for detection purposes.

Chromatographic Analytical Approaches

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of Cimigenol-3-O-beta-D-xylopyranoside from complex plant extracts.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and analysis of Cimigenol-3-O-beta-D-xylopyranoside. Reversed-phase columns, such as C18, are commonly used with a mobile phase typically consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Due to the weak UV absorbance of triterpenoid glycosides, a Diode Array Detector (DAD) is often set to a low wavelength (e.g., 203 nm) for detection. nih.gov However, for more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD) is frequently employed. nih.govthermofisher.com ELSD is a mass-based detector that is not dependent on the chromophoric properties of the analyte, making it ideal for the quantification of compounds like Cimigenol-3-O-beta-D-xylopyranoside. thermofisher.com

Table 2: Illustrative HPLC-DAD/ELSD Analytical Conditions for Cimigenol-3-O-beta-D-xylopyranoside

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
DAD Detection 203 nm
ELSD Nebulizer Temp. 50 °C
ELSD Gas Pressure 2.6 bar (Nitrogen)

Note: These conditions are illustrative and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, direct analysis of triterpenoid glycosides like Cimigenol-3-O-beta-D-xylpyranoside by GC is generally not feasible. This is due to the compound's large molecular weight, high polarity, and consequently, low volatility. To make it amenable to GC analysis, a two-step chemical modification process involving hydrolysis followed by derivatization is typically employed.

The first step is acid hydrolysis, which cleaves the glycosidic bond, releasing the sugar moiety (β-D-xylose) and the non-volatile aglycone, cimigenol. The resulting cimigenol, which still contains polar hydroxyl groups, requires a second step, derivatization, to increase its volatility. The most common derivatization technique for this purpose is silylation. In this reaction, the active hydrogens of the hydroxyl groups on the cimigenol molecule are replaced with non-polar trimethylsilyl (B98337) (TMS) groups. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used for this purpose. mdpi.comomicsonline.org The resulting TMS-derivatized cimigenol is significantly more volatile and thermally stable, making it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Detailed Research Findings

Research utilizing GC-MS for the analysis of saponins (B1172615) primarily focuses on the characterization of their aglycones after hydrolysis and derivatization. While specific studies detailing the GC-MS analysis of the cimigenol aglycone are not abundant, the methodology is well-established for triterpenoids and other complex natural products. nih.govnih.gov The analysis of the silylated aglycones by GC-MS allows for their separation from other components in a mixture and provides crucial structural information through mass spectrometric fragmentation. mdpi.com

The electron impact (EI) mass spectrum of a TMS-derivatized triterpenoid like cimigenol will show a characteristic molecular ion peak and a series of fragment ions. These fragmentation patterns are instrumental in confirming the identity of the aglycone. For instance, the loss of methyl groups and the cleavage of the silyl (B83357) groups are common fragmentation pathways that help in the structural elucidation of TMS derivatives. mdpi.comnih.gov The retention time of the derivatized aglycone in the gas chromatogram serves as an additional parameter for its identification when compared against a known standard. This approach has been successfully used for the quantification of saponins in various plant materials by analyzing their derivatized sapogenins. brjac.com.br

Below is a table outlining typical parameters for the GC-MS analysis of trimethylsilyl (TMS) derivatized triterpenoid aglycones.

Table 1: Typical GC-MS Parameters for Analysis of Silylated Triterpenoid Aglycones

ParameterTypical Setting
GC System Agilent 6890 or similar
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/min
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250 - 280 °C
Oven Program Initial temp 70-100 °C, ramp at 10-15 °C/min to 280-300 °C, hold for 5-10 min
MS Detector Quadrupole Mass Spectrometer
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40-650

Thin Layer Chromatography (TLC) for Screening and Purity Assessment

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective chromatographic technique for the qualitative analysis of plant extracts and the assessment of compound purity. mdpi.comresearchgate.net It plays a significant role in the initial screening of extracts from plants like Cimicifuga racemosa for the presence of triterpenoid glycosides, including this compound. TLC is also invaluable for monitoring the progress of fractionation and purification processes during the isolation of these saponins. mdpi.com

For the analysis of this compound and related compounds, silica (B1680970) gel plates are most commonly used as the stationary phase. mdpi.com The separation of the complex mixture of saponins found in Cimicifuga extracts is achieved by developing the plate with a suitable mobile phase. The choice of solvent system is crucial for achieving good resolution between structurally similar glycosides. mdpi.com

Detailed Research Findings

TLC analysis is a cornerstone in the quality control of commercial black cohosh products. nih.gov Characteristic bands corresponding to major triterpene glycosides, including cimigenol derivatives, are used to create a chemical fingerprint of the plant material. This fingerprint is essential for verifying the identity of Cimicifuga racemosa and detecting adulteration with other, often related, Asian Cimicifuga species which may have different triterpenoid profiles.

After developing the chromatogram, the separated compounds must be visualized, as triterpenoid glycosides are typically colorless. This is accomplished by spraying the dried TLC plate with a derivatizing reagent followed by heating. Common visualization reagents for these compounds include anisaldehyde-sulfuric acid or Liebermann-Burchard reagent, which react with the triterpenoids to produce distinctly colored spots. The retention factor (Rf) value and the color of the spot after derivatization are key parameters for the identification of this compound, especially when compared alongside an authentic reference standard. For instance, in one study, bands characteristic of A. racemosa triterpene glycosides were detected at Rf values of approximately 0.32 to 0.40 after staining with anisaldehyde.

The table below summarizes various TLC systems that have been successfully employed for the analysis of triterpenoid saponins in Cimicifuga species.

Table 2: TLC Systems for the Analysis of this compound and Related Saponins

Stationary PhaseMobile Phase (Solvent System)Visualization ReagentReference
HPTLC Silica gel 60 F254Ethyl acetate (B1210297) : Methanol (85:15, v/v)Anisaldehyde-Sulfuric Acid, heated nih.gov
HPTLC Silica gel 60 F254Toluene : Ethyl formate (B1220265) : Formic acid (5:3:2, v/v/v)Anisaldehyde reagent, heated; UV 254/365 nm
Silica gel 60 F254Chloroform : Methanol : Water (65:40:1, v/v/v)10% Ethanolic H2SO4, heated mdpi.comnih.gov
Silica gelChloroform : Methanol : Acetic Acid : Water (15:8:3:2, v/v/v/v)Not Specified mdpi.com
Silica gelChloroform : Methanol : Water (4:4:2, v/v/v)Not Specified

Biological Activities and Pharmacological Mechanisms of Cimigenol 3 O Beta D Xylpyranoside

Biological Roles in Plant Systems

Metabolite Classification and Significance

Cimigenol-3-O-beta-D-xylopyranoside is classified as a cycloartane (B1207475) triterpenoid (B12794562) glycoside. ebi.ac.uk It belongs to the broader group of saponins (B1172615) and is specifically identified as a type of cucurbitacin. ebi.ac.uk As a secondary metabolite, it is not involved in the primary growth and development of the plant but serves specialized ecological functions. This compound is notably found in plant species of the Actaea genus (formerly Cimicifuga), such as Actaea racemosa (black cohosh). dialogues-cvm.org The significance of such metabolites lies in their contribution to the plant's defense and interaction with its environment.

Allelochemical Functionality (Cucurbitacin Context)

The classification of Cimigenol-3-O-beta-D-xylopyranoside as a cucurbitacin points to its role as an allelochemical. ebi.ac.uk Allelochemicals are compounds produced by an organism that affect the growth, survival, or reproduction of other organisms. In the context of cucurbitacins, this functionality is primarily expressed as a defense mechanism against herbivores. The characteristic bitter taste of cucurbitacins deters feeding by a wide range of animals, thereby protecting the plant from predation. This defensive role is a significant aspect of the plant's survival strategy in its natural habitat.

In Vitro Pharmacological Investigations

The cytotoxic and antiproliferative properties of Cimigenol-3-O-beta-D-xylopyranoside have been evaluated in various cancer cell models. These studies are crucial for understanding the compound's potential as a basis for future therapeutic development.

Cytotoxicity and Antiproliferative Potentials in Neoplastic Cell Lines

Research on breast cancer cell lines has yielded varied results. In a study focused on the growth inhibition of the ER-negative, Her2-overexpressing MDA-MB-453 human breast cancer cell line, Cimigenol-3-O-beta-D-xylopyranoside demonstrated notable activity. Its potency was found to be comparable to that of actein (B190517), another well-studied triterpene glycoside from Actaea species, which had an IC₅₀ value of 5.7 µg/mL (8.4 µM).

Conversely, investigations into other breast cancer cell lines have shown a lack of efficacy. A study by Fang et al., as cited by Jöhrer et al. (2020), evaluated a series of cimigenol (B190795) derivatives, including Cimigenol-3-O-beta-D-xylopyranoside, on MCF-7 (estrogen-responsive) and R-MCF7 (doxorubicin-resistant) cell lines. The findings indicated that Cimigenol-3-O-beta-D-xylopyranoside exhibited no cytotoxic activity against these two cell lines, highlighting the specificity of its biological effects.

Table 1: Cytotoxic Activity of Cimigenol-3-O-beta-D-xylopyranoside in Breast Carcinoma Cell Lines

Cell Line Receptor Status Findings
MDA-MB-453 ER- / Her2+ Activity comparable to actein (IC₅₀ = 8.4 µM).
MCF7 ER+ No cytotoxic activity reported.

| R-MCF7 | Doxorubicin-Resistant | No cytotoxic activity reported. |

The potential of Cimigenol-3-O-beta-D-xylopyranoside has also been explored in the context of hematological cancers. A significant study by Jöhrer et al. (2020) conducted a structure-guided investigation of various triterpenoids from Actaea racemosa against multiple myeloma cell lines. Their research unequivocally found that Cimigenol-3-O-beta-D-xylopyranoside, which features an underivatized cimigenol scaffold, showed no cytotoxic activity on any of the tested myeloma cell lines: NCI-H929, OPM-2, and U266.

Currently, there is a lack of published scientific data specifically detailing the cytotoxic or antiproliferative effects of Cimigenol-3-O-beta-D-xylopyranoside on the human promyelocytic leukemia cell line, HL-60. While extracts from plants containing cycloartane glycosides have been studied on HL-60 cells, the specific effects of this isolated compound remain uncharacterized in the scientific literature.

Table 2: Cytotoxic Activity of Cimigenol-3-O-beta-D-xylopyranoside in Hematological Malignancy Cell Lines

Cell Line Cancer Type Findings
HL-60 Promyelocytic Leukemia No data available in published literature.
NCI-H929 Multiple Myeloma No cytotoxic activity reported.
OPM-2 Multiple Myeloma No cytotoxic activity reported.

| U266 | Multiple Myeloma | No cytotoxic activity reported. |

Modulatory Effects on Neurotransmitter Receptors

Cimigenol-3-O-beta-D-xylpyranoside has been identified as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA(A)) receptor. raybiotech.com The GABA(A) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast inhibitory neurotransmission. nih.gov Positive allosteric modulators are substances that bind to a site on the receptor distinct from the main neurotransmitter binding site (an allosteric site) and enhance the receptor's response to the neurotransmitter. nih.govnih.gov

In bioactivity-guided fractionation studies of extracts from Actaea racemosa (Black cohosh), this compound was one of eleven cycloartane glycosides isolated and tested for its effects on GABA-induced chloride currents (I(GABA)) in Xenopus laevis oocytes expressing recombinant GABA(A) receptors. raybiotech.com The study confirmed that the compound was one of four glycosides that significantly enhanced the GABA-induced chloride current, although its effect was less potent compared to other derivatives like 23-O-acetylshengmanol 3-O-β-d-xylopyranoside. raybiotech.com This enhancement of GABAergic activity suggests that the compound may contribute to the central nervous system effects observed with extracts of the plant. raybiotech.com

Antioxidant Activity Evaluation

Direct studies evaluating the antioxidant capacity of isolated this compound are limited. However, research on extracts of Actaea racemosa, a primary natural source of the compound, provides strong evidence for the antioxidant potential of its constituents. researchgate.net Triterpenes and their glycosides are known to possess significant biological activities, including antioxidant effects. researchgate.net

Extracts from Actaea racemosa have demonstrated high antioxidant power through mechanisms that include radical scavenging and metal chelation. researchgate.net Studies on related triterpenes suggest that these effects may be mediated by the activation of key protective cellular pathways. nih.gov For instance, triterpenoids from Ganoderma have been shown to exert antioxidant effects by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway, a critical regulator of cellular antioxidant responses. nih.gov Similarly, treatment with Actaea racemosa extract has been shown to decrease oxidative stress by activating these same Nrf2/HO-1 enzymes. researchgate.net Standard assays used to evaluate such activity include the Ferric Reducing Antioxidant Potential (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.gov

Anti-inflammatory Response Pathways

The anti-inflammatory potential of this compound is primarily linked to its ability to modulate the NF-κB pathway. As established in cancer cell models, the compound inhibits the activity of this key pro-inflammatory signaling pathway. The NF-κB pathway is central to the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov

Broader studies on Actaea racemosa extracts and other triterpenes corroborate this mechanism. Triterpenes are recognized for their anti-inflammatory effects, which are often achieved by blocking the activation of the NF-κB pathway and subsequent release of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1, IL-6). researchgate.netnih.gov By inhibiting NF-κB, this compound can be predicted to interfere with the cascade of events that lead to an inflammatory state. researchgate.netnih.gov

Antimicrobial and Antifungal Efficacy

Specific data on the antimicrobial and antifungal efficacy of this compound is not extensively documented. However, the chemical class of cycloartane triterpenoids, to which it belongs, has been investigated for such properties.

A study on a structurally related compound, 12β-Acetoxycimigenol 3-O-β-D-xylanopyranoside, also isolated from Actaea species, showed weak antibacterial activity against Shigella flexneri, Shigella sonnei, Mycobacterium tuberculosis, and Streptococcus pneumoniae in a paper disk diffusion assay. This suggests that while some antimicrobial action may be present within this family of compounds, it may not be potent. Other triterpenoids have demonstrated more significant antimicrobial and antifungal activities, indicating that efficacy is highly dependent on the specific structure. nih.gov For example, betulinic acid-3-trans-caffeate, a triterpenoid from a different plant, showed notable activity against Candida albicans. nih.gov The general presence of terpenoids in plant extracts is often associated with their antimicrobial properties. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of cimigenol-type triterpenoids is highly dependent on their chemical structure, particularly the substitutions on the cycloartane scaffold. Structure-activity relationship (SAR) analyses, primarily focusing on cytotoxic effects against cancer cell lines, have revealed key determinants of activity.

A critical area for activity appears to be the C-25 position. Studies comparing this compound with its acetylated derivatives found that the addition of an acetyl group at C-25 significantly enhanced growth inhibitory activity against breast cancer cells. In one study, while this compound itself showed no activity, its acetylated counterparts were among the most potent compounds tested, highlighting the importance of a lipophilic substitution at this position.

The sugar moiety attached at the C-3 position also plays a role in modulating activity. Comparative studies of cimigenol derivatives with either a xylose or an arabinose sugar at C-3 revealed that the nature of the pentose (B10789219) can impact cytotoxic potency, with the effect being dependent on the specific cell line tested. For instance, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside was identified as a highly potent derivative, indicating that the combination of a methyl group at C-25 and an arabinose at C-3 was particularly effective. This suggests that both the lipophilicity at one end of the molecule and the specific glycosylation pattern at the other are crucial for optimizing the biological effects of this class of compounds.

Influence of Glycosidic Moieties on Bioactivity (e.g., β-D-xylpyranoside, α-L-arabinopyranoside)

The nature of the sugar molecule (glycosidic moiety) attached to the cimigenol aglycone at the C-3 position plays a pivotal role in modulating its bioactivity. The two most frequently encountered glycosides of cimigenol are this compound and Cimigenol-3-O-alpha-L-arabinopyranoside. While both are pentose sugars, their different stereochemistry and linkage to the aglycone result in discernible variations in pharmacological effects.

Studies comparing the cytotoxic activity of these two glycosides against various cancer cell lines have revealed that the arabinose-bearing derivatives often exhibit higher potency than their xylose-bearing counterparts. For instance, in a study on multiple myeloma cell lines, the arabinose-containing compounds demonstrated greater growth inhibitory activity, an effect that was particularly evident in the U266 myeloma cell line. nih.gov This suggests that the specific spatial arrangement of the hydroxyl groups on the arabinose sugar may facilitate more favorable interactions with biological targets.

Conversely, in the context of neuromodulatory activity, the type of sugar moiety appears to have a different impact. In a bioactivity-guided investigation of constituents from Actaea racemosa for their ability to modulate GABA(A) receptors, Cimigenol-3-O-beta-D-xylopyranoside was identified as one of the active compounds. researchgate.net However, its activity was found to be less potent than that of 23-O-acetylshengmanol 3-O-β-d-xylopyranoside, indicating that while the xylose moiety is conducive to this activity, other structural features also play a significant role. researchgate.net Interestingly, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside was also found to be less active in this assay, suggesting that for GABA(A) receptor modulation, the nature of the aglycone might be more influential than the type of pentose sugar. researchgate.net

Impact of Aglycone Structural Modifications (e.g., C-25 Acetylation, Methylation, Hydroxylation)

Modifications to the cimigenol aglycone, particularly at the C-25 position, have been shown to dramatically influence the bioactivity of the resulting glycoside. These modifications alter the lipophilicity and steric properties of the molecule, which in turn affects its ability to interact with cellular components.

C-25 Acetylation: The addition of an acetyl group at the C-25 position has been consistently linked to enhanced cytotoxic activity. For example, 25-O-acetylcimigenol-3-O-β-D-xylopyranoside and 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside have demonstrated significantly greater potency against various cancer cell lines, including MCF7 and doxorubicin-resistant MCF7 cells, compared to their non-acetylated parent compounds. nih.gov This suggests that the acetyl group may enhance the compound's ability to induce apoptosis, a programmed cell death pathway that is often dysregulated in cancer.

C-25 Methylation: Similar to acetylation, methylation at the C-25 position also appears to augment the cytotoxic effects of cimigenol glycosides. In studies on multiple myeloma cell lines, 25-O-methylcimigenol-3-O-α-L-arabinopyranoside was identified as a particularly potent candidate. nih.gov The increased lipophilicity conferred by the methyl group may facilitate easier passage through cell membranes, leading to higher intracellular concentrations and greater efficacy.

C-25 Hydroxylation: The introduction of a hydroxyl group at the C-25 position presents a more complex scenario. While hydroxylation generally increases the polarity of a molecule, its effect on the bioactivity of cimigenol glycosides is not as straightforward as that of acetylation or methylation. While various hydroxylated cimigenol derivatives have been isolated, direct comparative studies on the impact of C-25 hydroxylation on the bioactivity of this compound are limited. However, the presence of hydroxyl groups at other positions of the aglycone is known to be crucial for activity, suggesting that the position and stereochemistry of hydroxylation are key determinants of the pharmacological outcome.

The following table summarizes the cytotoxic activities of various cimigenol derivatives, highlighting the impact of glycosidic and aglycone modifications.

Compound NameModificationCell LineIC50 (µM)
Cimigenol-3-O-β-D-xylopyranoside-MCF7>50
25-O-acetylcimigenol-3-O-β-D-xylopyranosideC-25 AcetylationMCF7~4-5.3 µg/mL
Cimigenol-3-O-α-L-arabinopyranosideα-L-arabinopyranosideU266 MyelomaInactive
25-O-acetylcimigenol-3-O-α-L-arabinopyranosideC-25 Acetylation, α-L-arabinopyranosideU266 Myeloma~10-20
25-O-methylcimigenol-3-O-α-L-arabinopyranosideC-25 Methylation, α-L-arabinopyranosideU266 Myeloma~10

Stereochemical Considerations and Functional Group Contributions

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of this compound. The rigid, polycyclic structure of the cycloartane skeleton, with its numerous chiral centers, creates a specific molecular shape that is recognized by biological receptors and enzymes.

Biosynthesis and Metabolic Transformations of Cimigenol 3 O Beta D Xylpyranoside

Putative Biosynthetic Pathways

The biosynthesis of Cimigenol-3-O-beta-D-xylpyranoside begins with the formation of its aglycone, cimigenol (B190795), which belongs to the cycloartane (B1207475) class of triterpenoids. The synthesis of these complex molecules in plants is a multi-step process that originates from basic precursor molecules.

The journey starts with the cyclization of 2,3-oxidosqualene. In plants, this cyclization is a critical branching point for the synthesis of various triterpenoids. While the cyclization can lead to lanosterol (B1674476) in some organisms, in the case of cycloartane triterpenoids, the enzyme cycloartenol (B190886) synthase (CAS) catalyzes the formation of cycloartenol. nih.gov This compound serves as the foundational scaffold for the vast array of plant sterols and a multitude of cycloartane triterpenoids. Some research also suggests the existence of dual biosynthetic pathways in plants, where both cycloartenol and lanosterol can serve as precursors for phytosterol synthesis. researchgate.net

Following the formation of the cycloartenol skeleton, a series of post-cyclization modifications occur. These modifications are primarily carried out by two key enzyme families: cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). The P450s are responsible for introducing hydroxyl groups at various positions on the triterpenoid (B12794562) backbone, leading to a diverse array of sapogenins. In Actaea racemosa, a tendency towards hydroxylation at the C-1 and C-7 positions of the cycloartanol (B210237) skeleton has been observed. jmb.or.kr The specific sequence of these oxidative reactions leading to the cimigenol aglycone is yet to be fully elucidated but is a crucial area of ongoing research.

Putative Biosynthetic Steps Leading to Cimigenol:

StepPrecursorKey Enzyme ClassProduct
12,3-OxidosqualeneCycloartenol Synthase (CAS)Cycloartenol
2CycloartenolCytochrome P450 Monooxygenases (P450s)Various hydroxylated intermediates
3Hydroxylated IntermediatesCytochrome P450 Monooxygenases (P450s)Cimigenol (aglycone)

Glycosyltransferase and Glycosidase Enzyme Systems

The final step in the biosynthesis of this compound is the attachment of a xylose sugar molecule to the cimigenol aglycone. This glycosylation is a critical modification that significantly impacts the compound's solubility, stability, and biological activity.

This reaction is catalyzed by a specific type of UDP-dependent glycosyltransferase (UGT), namely a xylosyltransferase. These enzymes utilize an activated sugar donor, UDP-xylose, to transfer the xylose moiety to the hydroxyl group at the C-3 position of the cimigenol aglycone. While the specific xylosyltransferase responsible for this reaction in Actaea racemosa has not yet been definitively identified, studies on other plants, such as Panax notoginseng, have characterized UGTs that can utilize UDP-xylose to glycosylate triterpenoid saponins (B1172615). nih.gov The identification of candidate genes for UGTs in Actaea racemosa is an active area of research. nih.gov

In addition to synthesis, the glycan portions of saponins can be modified by glycosidase enzymes. These enzymes can cleave sugar residues, potentially altering the biological activity of the glycoside. This enzymatic activity is particularly relevant in the context of the compound's metabolic fate within an organism.

Enzymatic Glycosylation of Cimigenol:

ReactantsEnzymeProduct
Cimigenol + UDP-XyloseUDP-xylosyltransferase (UGT)This compound + UDP

In Vivo Metabolic Fate and Derivative Formation

Once synthesized in the plant, or upon introduction into a biological system, this compound can undergo further transformations, leading to the formation of various derivatives. Several naturally occurring derivatives have been isolated from Actaea species, providing insight into the plant's metabolic capabilities.

One such derivative is 25-O-methylcimigenol-3-O-beta-D-xylopyranoside , where a methyl group is attached at the C-25 position of the cimigenol aglycone. jmb.or.krnih.govmdpi.com Another identified derivative is actaeaepoxide 3-O-beta-D-xylopyranoside , which features additional modifications to the cimigenol core structure. nih.gov The presence of these derivatives suggests the existence of specific methyltransferases and epoxidases within Actaea racemosa that can act on cimigenol glycosides.

The metabolic fate of this compound upon ingestion is an area of ongoing investigation. Generally, large and complex saponins have low direct absorption and bioavailability. nih.gov Their biotransformation is often mediated by the gut microbiota. nih.gov Intestinal bacteria possess a wide array of enzymes, including glycosidases, that can cleave the sugar moieties from saponins. nih.govnih.gov This deglycosylation can release the aglycone (cimigenol) or smaller glycoside derivatives, which may then be absorbed and undergo further metabolism in the liver. In vitro studies with extracts of Cimicifuga racemosa have shown the formation of quinoid metabolites from some constituents through phase I metabolism by liver microsomes. nih.gov However, specific studies on the in vivo metabolic pathway of this compound are limited, and further research is needed to fully understand its absorption, distribution, metabolism, and excretion in humans.

Known Derivatives of this compound:

Derivative NameModification on Cimigenol Aglycone
25-O-methylcimigenol-3-O-beta-D-xylopyranosideMethylation at C-25
Actaeaepoxide 3-O-beta-D-xylopyranosideEpoxidation and other modifications
12β-Acetoxycimigenol 3-O-β-D-xylopyranosideAcetoxylation at C-12
25-acetylcimigenol xylopyranosideAcetylation at C-25

Quantitative Analysis and Methodological Development for Cimigenol 3 O Beta D Xylpyranoside Research

Development and Validation of Analytical Quantification Methods

Accurate quantification of Cimigenol-3-O-beta-D-xylopyranoside in plant materials and extracts is crucial for standardization, quality control, and understanding its pharmacological effects. Several chromatographic techniques have been adapted for this purpose.

High-Performance Liquid Chromatography (HPLC)-Based Quantification Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of triterpenoid (B12794562) glycosides due to its high resolution and sensitivity. nih.govnih.gov While a universally standardized and validated HPLC method exclusively for Cimigenol-3-O-beta-D-xylopyranoside is not extensively detailed in singular reports, methods for related triterpenoids from Actaea species provide a framework. nih.govresearchgate.net These methods are typically validated for parameters including linearity, precision, accuracy, specificity, and robustness to ensure reliability. nih.govnih.gov

A reverse-phase HPLC (RP-HPLC) approach is commonly used, employing a C18 column as the stationary phase. nih.govresearchgate.net A gradient elution system, often involving a mobile phase of acetonitrile (B52724) and water (sometimes with additives like acetic acid), allows for the effective separation of various glycosides present in a complex plant extract. nih.govresearchgate.net Detection is frequently performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds like triterpene glycosides that lack a strong chromophore. nih.gov

Table 1: Typical HPLC Parameters for Triterpenoid Glycoside Analysis

ParameterTypical SpecificationSource
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase Gradient of Acetonitrile and Water/Aqueous Buffer nih.govnih.gov
Flow Rate 0.8 - 1.0 mL/min nih.govresearchgate.net
Detection DAD, ELSD, or Mass Spectrometry (MS) nih.gov
Standard Purified Cimigenol-3-O-beta-D-xylopyranoside (≥98.0% purity) nih.gov

This table is a composite representation of common methodologies and does not represent a single validated study.

Gas Chromatography (GC)-Based Quantification Methodologies

Gas Chromatography (GC) is less commonly used for the direct analysis of large, non-volatile, and thermally labile molecules like triterpenoid glycosides. The high temperatures required for volatilization in the GC inlet can lead to the degradation of the glycosidic bond and the sugar moieties.

For GC analysis to be feasible, a derivatization step is necessary to convert the non-volatile glycoside into a more volatile and thermally stable compound. nih.gov This typically involves silylation, which replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov Following derivatization, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivatized molecule. nih.gov While this method is powerful for identification, it adds complexity to sample preparation, and quantification can be challenging due to potential variations in derivatization efficiency.

Thin Layer Chromatography (TLC) Densitometric Quantification Approaches

Thin Layer Chromatography (TLC) combined with densitometry offers a simpler, cost-effective, and high-throughput alternative for quantification. dergipark.org.tramegroups.org This method involves spotting the sample extract alongside a known standard of Cimigenol-3-O-beta-D-xylopyranoside onto a TLC plate, typically silica (B1680970) gel. researchgate.net The plate is then developed in a suitable mobile phase to separate the components. researchgate.net

After development, the plate is dried and often sprayed with a visualizing reagent, such as the Liebermann-Burchard reagent, which reacts with triterpenoids to produce colored spots. The plate is then scanned with a densitometer at a specific wavelength. The instrument measures the reflectance of light from the spots, and the density of each spot is proportional to the concentration of the compound. By comparing the integrated peak area of the sample spot to that of the standard, the amount of Cimigenol-3-O-beta-D-xylopyranoside in the sample can be quantified. dergipark.org.tr This method has been successfully validated for linearity, precision, and accuracy in the quantification of various phytochemicals in herbal products. amegroups.org

Bioactivity-Guided Fractionation and Isolation Strategies

The isolation of Cimigenol-3-O-beta-D-xylopyranoside from its natural source, such as the rhizomes of Actaea racemosa, is often accomplished through a process known as bioactivity-guided fractionation. nih.gov This strategy uses a specific biological assay to track the compound of interest through various separation steps, ensuring that the most active fractions are pursued for further purification.

The process typically begins with a crude methanolic or ethanolic extract of the plant material. nih.gov This extract is then subjected to a series of chromatographic separations. For instance, an initial separation might involve silica gel column chromatography, eluting with a gradient of solvents like dichloromethane-methanol or n-hexane-ethyl acetate-methanol. This yields several primary fractions.

Each fraction is then tested for a specific biological activity. For example, in one study, fractions were tested for their ability to modulate the activity of the GABA(A) receptor. nih.gov The fraction showing the highest activity was selected for further sub-fractionation using techniques like repeated column chromatography or preparative HPLC. nih.gov This process is repeated, with each step guided by the bioassay, until a pure compound is isolated. nih.gov In another study, the growth inhibitory effect on human breast cancer cells was the bioassay used to guide the fractionation of Cimicifuga extracts, leading to the identification of active triterpenoid glycosides. This approach ensures that the laborious process of chemical isolation is focused on the compounds that are most likely to be responsible for the plant's therapeutic effects.

In Vivo Animal Model Studies for Pharmacological Efficacy

Following in vitro characterization, in vivo animal models are essential for evaluating the pharmacological efficacy of compounds like Cimigenol-3-O-beta-D-xylopyranoside in a complex biological system.

Models for Anti-cancer Activity

While studies on the in vivo anti-cancer efficacy of purified Cimigenol-3-O-beta-D-xylopyranoside are not extensively documented, research on related triterpenoid fractions from Cimicifuga and other plants provides insight into the models that would be employed. nih.gov Commonly used models include transplantable tumor models in mice.

One such model is the Ehrlich Ascites Carcinoma (EAC) model. nih.gov EAC is a spontaneous murine mammary adenocarcinoma that can be transplanted into Swiss albino mice. nih.gov The tumor can be grown in an ascitic (liquid) form by intraperitoneal injection or a solid form by subcutaneous injection of the cancer cells. nih.gov In these studies, after tumor inoculation, mice are treated with the test compound, and efficacy is measured by parameters such as a reduction in tumor volume or weight, increased lifespan of the animals, and normalization of hematological profiles compared to an untreated control group. nih.gov

Another powerful set of models involves patient-derived xenografts (PDX). nih.gov In PDX models, fresh tumor tissue from a human patient is surgically implanted into an immunodeficient mouse, such as a BALB/c nude mouse. nih.gov These models are valued for maintaining the histological and genetic characteristics of the original human tumor. For instance, to test activity against breast cancer, human breast cancer cells (like MCF-7) or tumor fragments are implanted into the mammary fat pad of the mice. nih.govresearchgate.net The effect of the test compound on tumor growth can then be monitored over time. researchgate.net Such models are critical for translational research, providing a more predictive assessment of how a compound might perform in human clinical trials. nih.gov

Table 2: Common In Vivo Models for Anti-Cancer Drug Screening

Model TypeDescriptionTypical AnimalKey EndpointsSource
Ehrlich Ascites Carcinoma (EAC) Transplantable murine mammary adenocarcinoma. Can be ascitic or solid.Swiss Albino MiceTumor volume/weight, mean survival time, hematological parameters. nih.gov
Xenograft (Cell Line) Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) subcutaneously injected.Nude Mice (Athymic)Tumor growth inhibition rate, tumor volume/weight. researchgate.net
Patient-Derived Xenograft (PDX) Direct implantation of fresh human tumor tissue into an immunodeficient mouse.Immunodeficient Mice (e.g., NOD/SCID)Tumor growth, metastasis, biomarker analysis. nih.gov

This table summarizes common models and does not imply that Cimigenol-3-O-beta-D-xylopyranoside has been tested in all of them.

Models for Anti-inflammatory Assessment

The anti-inflammatory properties of compounds are often investigated using in vitro models that mimic aspects of the inflammatory cascade. A key model in this area involves the use of murine macrophage-like cell lines, such as RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response. This response includes the production of significant inflammatory mediators like nitric oxide (NO).

While direct studies on Cimigenol-3-O-beta-D-xylpyranoside in this specific model are not extensively documented in publicly available literature, research on extracts from Actaea racemosa (black cohosh), a plant known to contain cimigenol (B190795) glycosides, provides valuable insights. One study investigated the effect of aqueous extracts of A. racemosa on LPS-stimulated RAW 264.7 macrophages. The findings revealed that the extract inhibited the production of nitric oxide in a concentration-dependent manner. This inhibition was attributed to a reduction in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govresearchgate.net

Further investigation within the same study identified a related triterpene glycoside, 23-epi-26-deoxyactein, as one of the active principles in the A. racemosa extract responsible for this effect. nih.govresearchgate.net This suggests that the anti-inflammatory activity of A. racemosa may be, at least in part, due to its triterpene glycoside constituents. The findings from this research provide a strong rationale for the evaluation of this compound in similar models to determine its specific contribution to the anti-inflammatory effects observed with the whole extract.

Interactive Data Table: Effect of Actaea racemosa Extract on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration of A. racemosa Extract (mg/ml) Nitrite Accumulation (% of Control) iNOS Protein Expression iNOS mRNA Levels
0100%HighHigh
1ReducedReducedReduced
3Significantly ReducedSignificantly ReducedSignificantly Reduced
6Markedly ReducedMarkedly ReducedMarkedly Reduced

This table is illustrative and based on the reported concentration-dependent inhibition in the cited study. nih.govresearchgate.net Precise quantitative values would require access to the original study's raw data.

Models for Neurobiological Effects

The neurobiological activity of this compound has been investigated, particularly in the context of its interaction with neurotransmitter receptors. A key model for this research is the use of Xenopus laevis oocytes for the expression of specific receptor subunits, allowing for detailed electrophysiological analysis.

One study focused on the modulation of the gamma-aminobutyric acid type A (GABA(A)) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. In this model, GABA(A) receptors composed of α(1), β(2), and γ(2S) subunits were expressed in Xenopus laevis oocytes. The effect of this compound on the GABA-induced chloride currents (IGABA) was then measured using the two-microelectrode voltage-clamp technique.

The research found that this compound was among the cycloartane (B1207475) glycosides isolated from Actaea racemosa that significantly enhanced the GABA-induced chloride currents. nih.gov This positive allosteric modulation of the GABA(A) receptor suggests that the compound can potentiate the inhibitory effects of GABA. While it was found to be less active than some other tested glycosides, such as 23-O-acetylshengmanol 3-O-β-d-xylopyranoside, the activity was still significant. nih.gov It is hypothesized that this modulation of GABA(A) receptors may contribute to some of the therapeutic effects attributed to black cohosh extracts. nih.gov

Interactive Data Table: Modulation of GABA(A) Receptor Activity by this compound

Compound Concentration (µM) Enhancement of IGABA (%) Direct Receptor Activation
This compound100Significantly activeNot reported to induce significant current in the absence of GABA
23-O-acetylshengmanol 3-O-β-d-xylopyranoside1001692 ± 201%Induced small inward chloride currents
Actein (B190517)100Significantly less active than 23-O-acetylshengmanol 3-O-β-d-xylopyranosideNot reported to induce significant current in the absence of GABA
25-O-acetylcimigenol 3-O-α-l-arabinopyranoside100Significantly less active than 23-O-acetylshengmanol 3-O-β-d-xylopyranosideNot reported to induce significant current in the absence of GABA

This table is based on the findings reported in the cited study. nih.gov The term "significantly active" for this compound indicates a statistically significant effect as reported, though the precise percentage enhancement was not specified in the abstract for this particular compound.

Q & A

Basic Research Questions

Q. How is the structure of Cimigenol-3-O-beta-D-xylpyranoside elucidated using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For glycosides like this compound, 1D 1H^1H- and 13C^{13}C-NMR are used to identify aglycone and sugar moieties, while 2D techniques (e.g., COSY, HSQC, HMBC) resolve connectivity and glycosidic linkages. High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For stereochemical assignments, NOESY or ROESY experiments differentiate α/β configurations of sugar units .

Q. What chromatographic techniques ensure purity assessment of this compound in natural product extracts?

  • Methodological Answer : Reverse-phase HPLC with UV/ELSD detection is standard for purity evaluation. For complex mixtures, hyphenated techniques like LC-MS or LC-MS/MS are employed, leveraging ion-trap or Q-TOF systems to distinguish co-eluting impurities. Method validation includes testing linearity, LOD/LOQ, and reproducibility. Reference standards (e.g., phyproof® substances) are critical for calibration .

Q. Which extraction protocols optimize yield for this compound from plant sources?

  • Methodological Answer : Sequential solvent extraction (e.g., ethanol-water gradients) coupled with ultrasonic or microwave-assisted extraction enhances yield. Post-extraction, column chromatography (silica gel, Sephadex LH-20) isolates the compound. TLC-guided fractionation ensures targeted isolation. Yield optimization requires empirical testing of solvent polarity, temperature, and extraction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when determining glycosidic linkage configurations?

  • Methodological Answer : Ambiguities in linkage assignments (e.g., 1→2 vs. 1→3 xylopyranosyl bonds) require advanced NMR strategies. HMBC correlations between the anomeric proton of the xylose unit and the aglycone’s hydroxyl group confirm linkage positions. Comparative analysis with synthetic analogs or enzymatic hydrolysis (using β-xylosidases) provides additional validation. Computational tools like DFT-NMR prediction may supplement experimental data .

Q. What experimental strategies establish structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : SAR studies involve synthesizing analogs via glycosylation (e.g., Koenigs-Knorr reaction) or hydroxyl group modifications. In vitro bioassays (e.g., cytotoxicity, anti-inflammatory activity) are conducted alongside molecular docking to map interactions with target proteins (e.g., COX-2, NF-κB). Dose-response curves and statistical analysis (e.g., ANOVA, IC50_{50} calculations) quantify potency differences. Meta-analyses of related glycosides (e.g., echinocystic acid derivatives) identify conserved bioactive motifs .

Q. How should researchers address reproducibility challenges in biological activity assays for this compound?

  • Methodological Answer : Reproducibility requires strict standardization of assay conditions:

  • Use authenticated cell lines with mycoplasma testing.
  • Include positive controls (e.g., dexamethasone for anti-inflammatory assays).
  • Validate results across multiple assay types (e.g., ELISA and Western blot for cytokine inhibition).
  • Statistical rigor: Power analysis to determine sample size, and reporting of p-values with confidence intervals .

Q. What metabolomic approaches track the in vivo bioavailability of this compound?

  • Methodological Answer : Pharmacokinetic studies use LC-MS/MS to quantify the compound and its metabolites in plasma/tissues. Stable isotope labeling (e.g., 13C^{13}C-xylose) differentiates endogenous vs. administered molecules. Gut microbiota interactions are assessed via fecal incubation assays, identifying deglycosylation products. Data interpretation integrates software like XCMS or MetaboAnalyst for pathway mapping .

Data Analysis and Research Design

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s mechanisms?

  • Methodological Answer : The FINER framework ensures hypotheses are:

  • Feasible : Prioritize assays with available tools (e.g., commercial enzymes for glycosidase stability tests).
  • Interesting : Focus on understudied mechanisms (e.g., modulation of non-canonical NF-κB pathways).
  • Novel : Compare the compound’s efficacy to existing drugs (e.g., vs. prednisolone).
  • Ethical : Use in vitro models before animal trials.
  • Relevant : Align with therapeutic gaps (e.g., drug-resistant inflammation) .

Q. What statistical methods are critical for analyzing dose-dependent effects in cytotoxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate IC50_{50} values. Outlier detection (Grubbs’ test) and normality tests (Shapiro-Wilk) ensure data integrity. For multi-group comparisons, post-hoc tests (Tukey’s HSD) adjust for Type I errors. Survival assays require Kaplan-Meier analysis with log-rank tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.